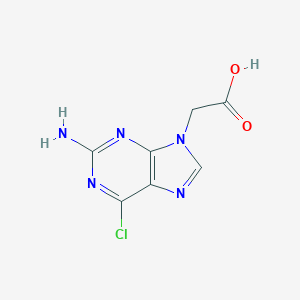
2-Amino-6-chloro-9H-purine-9-acetic acid
Descripción general
Descripción
2-Amino-6-chloro-9H-purine-9-acetic acid is a purine derivative . It has an empirical formula of C7H6ClN5O2 and a molecular weight of 227.61 .
Synthesis Analysis
This compound can be synthesized from 6-Chloroguanine and Benzyl 2-bromoacetate . Another synthesis method involves the use of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate .
Molecular Structure Analysis
The SMILES string for this compound is Nc1nc (Cl)c2ncn (CC (O)=O)c2n1 . The InChI key is LRZBBTTUKFVUMZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-Amino-6-chloro-9H-purine-9-acetic acid can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates . It can also be used to synthesize 6-decylthio substituted purine intermediates .
Physical And Chemical Properties Analysis
This compound has a melting point of over 300 °C . It is part of the Halogenated Heterocycles and Heterocyclic Building Blocks .
Aplicaciones Científicas De Investigación
Synthesis of Purine Derivatives
2-Amino-6-chloro-9H-purine-9-acetic acid: serves as a key starting material in the synthesis of various purine derivatives. These derivatives are crucial in the study of nucleic acid analogs and can lead to the development of new pharmaceuticals. For instance, it can be used to create 6-decyloxy and 6-decylthio substituted purine intermediates , which are valuable in medicinal chemistry for their potential biological activities .
Antiviral Drug Development
The compound’s purine structure makes it a candidate for the development of antiviral drugs. By modifying the purine base, researchers can create analogs that mimic the structure of nucleotides, which are the building blocks of DNA and RNA. These analogs can inhibit viral replication by interfering with nucleic acid synthesis, offering a pathway for new antiviral therapies .
Mecanismo De Acción
Target of Action
It is a purine derivative , and purines are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes.
Mode of Action
As a purine derivative, it may interact with its targets by mimicking the natural purine bases (adenine and guanine), thereby influencing the function of the target molecules .
Biochemical Pathways
Given its structure, it could potentially be involved in the synthesis of purine intermediates .
Result of Action
As a purine derivative, it could potentially influence various cellular processes that involve purine metabolism .
Direcciones Futuras
2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of various purine derivatives, including 6-decyloxy or 6-decylthio-9-phenylalanine/serine or alanine-substituted purine derivatives . This suggests potential applications in the development of new pharmaceuticals or other chemical products.
Propiedades
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O2/c8-5-4-6(12-7(9)11-5)13(2-10-4)1-3(14)15/h2H,1H2,(H,14,15)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZBBTTUKFVUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(=O)O)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400628 | |
| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-9H-purine-9-acetic acid | |
CAS RN |
149376-70-5 | |
| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


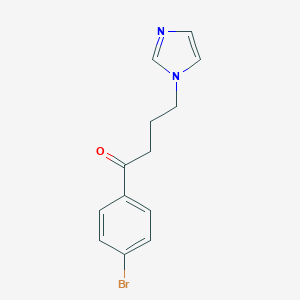
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
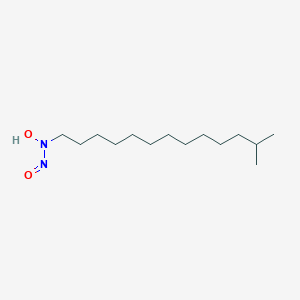
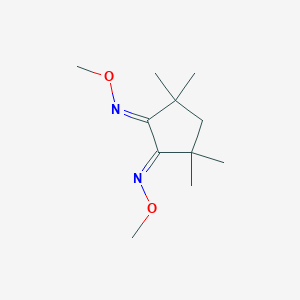

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
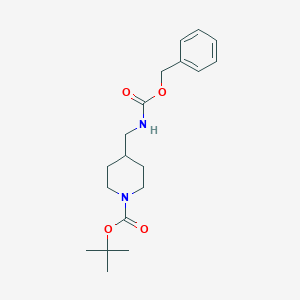
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)


![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
